Spiro[2.5]octane-1-carboxylic Acid
Description
Contextualizing Spirocyclic Systems in Contemporary Organic Synthesis
Spirocycles, which are characterized by two rings sharing a single common atom, are a prominent structural motif in a variety of natural products and have found increasing use in the development of drug candidates. rsc.orgwikipedia.org Their rigid and three-dimensional nature can be advantageous in the design of chiral ligands for asymmetric synthesis, often leading to improved enantioselectivity in chemical reactions. rsc.org The synthesis of these complex structures presents a significant challenge to organic chemists, driving the development of new and innovative synthetic methodologies. rsc.orgacs.org
The construction of spirocyclic systems can be achieved through various methods, including intramolecular cyclization reactions, rearrangements, and cycloadditions. rsc.orgwalshmedicalmedia.com These methods aim to create the characteristic spiro junction with high levels of control over the resulting stereochemistry. The unique architecture of spiro compounds often imparts distinct physical, chemical, and biological properties, making them valuable targets in fields such as medicinal chemistry, materials science, and agrochemicals. walshmedicalmedia.comnih.gov
Significance of the Spiro[2.5]octane Motif in Chemical Space
The spiro[2.5]octane framework, which consists of a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, is a specific type of spirocyclic system. This particular motif is of interest due to the inherent ring strain of the cyclopropane ring, which can influence the reactivity and conformation of the molecule. The presence of the carboxylic acid group at the 1-position of the spiro[2.5]octane core in Spiro[2.5]octane-1-carboxylic acid provides a functional handle for further chemical modifications.
While specific research on the applications of This compound is not extensively detailed in the provided search results, the broader class of spiro[2.5]octane derivatives has been investigated for various purposes. For instance, other isomers like spiro[2.5]octane-5-carboxylic acid and its derivatives have been explored for their potential in medicinal chemistry, serving as building blocks for bioactive compounds with anti-inflammatory and anticancer properties. The synthesis of related structures, such as spiro[2.5]octane-5,7-dione, highlights the utility of the spiro[2.5]octane core as an intermediate in the preparation of pharmaceutically active substances. google.combldpharm.com The development of synthetic routes to these and other spiro[2.5]octane derivatives continues to be an active area of research. google.comrsc.org
Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Spiro[2.5]octane | Spiro[2.5]octane-1-carboxamide |
| Molecular Formula | C9H14O2 nih.gov | C8H14 nih.gov | C9H15NO nih.gov |
| Molecular Weight | 154.21 g/mol | 110.20 g/mol nih.gov | 153.22 g/mol nih.gov |
| CAS Number | 17202-86-7 apolloscientific.co.uksigmaaldrich.com | 185-65-9 nih.govnist.govnist.gov | Not explicitly found |
| IUPAC Name | This compound sigmaaldrich.com | spiro[2.5]octane nih.gov | spiro[2.5]octane-1-carboxamide nih.gov |
| InChI Key | MWCFUPYBGQILOY-UHFFFAOYSA-N sigmaaldrich.com | FOEYMRPOKBCNCR-UHFFFAOYSA-N nih.govnist.govnist.gov | HDQONKBOIFNIBM-UHFFFAOYSA-N nih.gov |
| Physical Form | Solid sigmaaldrich.com | Not specified | Not specified |
| Boiling Point | 274.3±8.0 °C at 760 mmHg (for isomer) sigmaaldrich.com | Not specified | Not specified |
Spectroscopic Data of Carboxylic Acids
The spectroscopic properties of carboxylic acids are well-characterized and provide valuable information for their identification.
Infrared (IR) Spectroscopy : Carboxylic acids exhibit a characteristic very broad O-H stretching band between 3500 and 2500 cm⁻¹ due to strong hydrogen bonding. spectroscopyonline.com Another key feature is the intense C=O stretching absorption, which appears in the range of 1730 to 1700 cm⁻¹ for saturated aliphatic acids. spectroscopyonline.com A C-O stretching band is also observed between 1320 and 1210 cm⁻¹. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR spectra, the acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often between 10 and 13 ppm. youtube.com
Mass Spectrometry : The mass spectra of carboxylic acids can be complex due to fragmentation patterns. A common fragmentation involves the loss of a significant portion of the molecule through a rearrangement process. youtube.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[2.5]octane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)7-6-9(7)4-2-1-3-5-9/h7H,1-6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFUPYBGQILOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439885 | |
| Record name | Spiro[2.5]octane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17202-86-7 | |
| Record name | Spiro[2.5]octane-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | spiro[2.5]octane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Spiro 2.5 Octane 1 Carboxylic Acid and Its Derivatives
Strategies for Spiro[2.5]octane Ring Formation
The formation of the spiro[2.5]octane skeleton is a key challenge in the synthesis of the target molecule and its derivatives. Chemists have employed several strategies, including cyclization reactions, annulation approaches, and multicomponent reaction sequences, to construct this compact and rigid framework.
Cyclization and annulation reactions are fundamental to the construction of the spiro[2.5]octane ring system. These methods often involve the formation of one of the rings onto a pre-existing carbocyclic precursor.
A general route to spiro[2.5]octane-5,7-dione has been developed through the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. rsc.orgresearchgate.net This method is advantageous as it avoids the need for column chromatography, making it scalable. rsc.org The key step involves the efficient construction of a 1,3-cyclohexanedione (B196179) skeleton under mild conditions. rsc.org
Annulation approaches have also proven effective. For instance, a formal 1,6-conjugated addition-mediated [2+1] annulation has been used to synthesize spiro[2.5]octa-4,7-dien-6-one. nih.govresearchgate.net This domino reaction between p-quinone methides and sulfur ylides proceeds with high diastereoselectivity and functional group tolerance in the absence of metals and bases. nih.govresearchgate.net Another efficient one-pot synthesis of spiro[2.5]octa-4,7-dien-6-ones employs a 1,6-conjugate addition to induce dearomatization of para-quinone methides, leading to products with consecutive quaternary centers under mild, metal-free conditions. rsc.org
A patented process for preparing spiro[2.5]octane-5,7-dione involves the cyclization of a [1-(2-oxopropyl)-cyclopropyl]-acetic acid ester. google.com This method highlights the use of a pre-functionalized cyclopropane (B1198618) derivative to build the adjoining cyclohexane (B81311) ring.
| Method | Starting Materials | Key Reagents/Conditions | Product | Reference(s) |
| Cyclization/Decarboxylation | Acrylates, Diethyl acetonedicarboxylate | Mild conditions | Spiro[2.5]octane-5,7-dione | rsc.orgresearchgate.net |
| [2+1] Annulation | p-Quinone methides, Sulfur ylides | Metal-free, base-free | Spiro[2.5]octa-4,7-dien-6-one | nih.govresearchgate.net |
| 1,6-Conjugate Addition/Dearomatization | para-Quinone methides | Metal-free, mild conditions | Spiro[2.5]octa-4,7-dien-6-ones | rsc.org |
| Intramolecular Cyclization | [1-(2-oxopropyl)-cyclopropyl]-acetic acid ester | Varies | Spiro[2.5]octane-5,7-dione | google.com |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient pathway to complex molecules like spiro[2.5]octane derivatives. researchgate.net These reactions are atom-economical and can reduce the number of synthetic steps, saving time and resources. researchgate.netmdpi.com While specific MCRs for the direct synthesis of spiro[2.5]octane-1-carboxylic acid are not extensively documented, the principles of MCRs are applicable. For instance, pseudo-multicomponent reactions, where one reactant participates in multiple steps, have been used to generate other complex spirocyclic systems. nih.govrsc.org The development of a tailored MCR could provide a novel and efficient route to the target molecule.
The introduction of the carboxylic acid group can be achieved at various stages of the synthesis. A patented method for the synthesis of spiro[2.5]octane-5-carboxylic acid, a positional isomer of the target compound, provides a clear example of a multi-step sequence that incorporates the carboxyl group. google.com
This synthesis starts with 1,3-cyclohexanedione and proceeds through the following key steps google.com:
Formation of 3-methoxy-cyclohexenone from 1,3-cyclohexanedione and methanol.
Cyclization with an ethyl Grignard reagent to form 5-methoxyspiro[2.5]oct-4-ene.
Conversion to spiro[2.5]oct-5-one using p-toluenesulfonic acid.
Reaction with p-tosyl isonitrile to yield spiro[2.5]oct-5-nitrile.
Alkaline hydrolysis of the nitrile to afford the final spiro[2.5]octane-5-carboxylic acid.
This pathway demonstrates the introduction of a precursor to the carboxylic acid (a nitrile group) onto the pre-formed spiro[2.5]octane skeleton, followed by hydrolysis.
| Starting Material | Intermediate Steps | Final Step | Product | Reference(s) |
| 1,3-Cyclohexanedione | Formation of spiro[2.5]oct-5-one, followed by nitrilation | Alkaline hydrolysis | Spiro[2.5]octane-5-carboxylic acid | google.com |
| [1-(2-oxo-propyl)-cyclopropyl]-acetic acid | Esterification and cyclization | - | Spiro[2.5]octane-5,7-dione | google.com |
Stereoselective Synthesis of Chiral this compound Analogs
The creation of chiral spiro[2.5]octane derivatives, including analogs of this compound, requires precise control over the stereochemistry at the spirocenter. Asymmetric synthesis methodologies are employed to achieve this, often relying on the use of chiral catalysts or auxiliaries.
The asymmetric construction of the spirocenter is a critical step in obtaining enantiomerically pure spiro[2.5]octane derivatives. This can be achieved through various strategies, including the use of chiral starting materials or the application of stereoselective reactions. For instance, the synthesis of chiral spiro[2.5]octanones has been reported, which can serve as precursors to other chiral derivatives. rsc.org The development of stereoselective methods is crucial for accessing biologically active compounds, where a specific enantiomer is often responsible for the desired therapeutic effect. uniroma1.itnih.gov
The use of chiral catalysts is a powerful tool for the enantioselective synthesis of spiro compounds. mdpi.com Organocatalysis, in particular, has emerged as a robust approach for the asymmetric synthesis of complex molecules. uniroma1.it For example, a highly stereoselective synthesis of spiro-polycyclic oxindoles has been achieved using a pyrrolidine-based organocatalyst. uniroma1.it While this example does not directly yield a spiro[2.5]octane system, the principles of using a chiral amine catalyst to control the stereochemical outcome of a cascade reaction are broadly applicable. The development of a chiral catalyst-mediated cyclization or annulation reaction specific to the spiro[2.5]octane framework would be a significant advancement in the synthesis of chiral this compound and its analogs.
Control of Diastereoselectivity and Enantioselectivity
The synthesis of specific stereoisomers of this compound and its derivatives is critical, as the three-dimensional arrangement of atoms significantly influences their biological activity and material properties. Control over both diastereoselectivity (the selective formation of one diastereomer over another) and enantioselectivity (the selective formation of one enantiomer over another) is a key focus in modern synthetic chemistry.
Strategies to achieve this control often involve catalyst- and substrate-based approaches. For instance, the Ru-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids represents a powerful method for achieving dynamic kinetic resolution. This process can yield chiral multicyclic γ-lactones with exceptional diastereo- and enantioselectivities, often exceeding a 20:1 diastereomeric ratio (dr) and 99% enantiomeric excess (ee). nih.gov This reduction/lactonization sequence is a highly efficient pathway to enantiomerically pure, complex molecules. nih.gov
In cases where chiral catalysts show low efficiency, the use of chiral auxiliaries attached to the substrate can effectively control stereochemistry. For example, in the synthesis of certain bicyclo[2.2.2]octane systems, a mandelic acid-derived chiral auxiliary has been successfully employed to guide a C–H insertion reaction, overcoming poor diastereoselectivity at a key position. spirochem.com A similar substrate-controlled strategy is applicable to the synthesis of chiral spiro[2.5]octane derivatives.
A catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to spirocyclic amino acids like (S)-5-azaspiro[2.4]heptane-6-carboxylic acid, highlights the power of phase-transfer catalysis. Using a chinchonidine-derived catalyst, a one-pot double allylic alkylation of a glycine-derived imine can be achieved, establishing the desired stereocenter with high fidelity. syrris.com This method provides a versatile route to non-natural amino acids that are key components in pharmaceuticals. syrris.com
Below is a table summarizing selected enantioselective methods applicable to spirocyclic scaffolds.
| Method | Key Transformation | Catalyst/Auxiliary | Selectivity | Ref. |
| Asymmetric Transfer Hydrogenation | Reduction of γ-keto carboxylic acids | Ru-catalyst with formic acid–triethylamine | Up to >20:1 dr, 99% ee | nih.gov |
| Chiral Auxiliary Control | C-H Insertion | Mandelic acid-derived auxiliary | High diastereoselectivity | spirochem.com |
| Phase-Transfer Catalysis | Double allylic alkylation | Chinchonidine-derived catalyst | High enantioselectivity | syrris.com |
Emerging Synthetic Techniques for Spiro[2.5]octane Compounds
The pursuit of more efficient, safer, and environmentally benign chemical processes has led to the adoption of novel synthetic technologies. These emerging techniques offer significant advantages over traditional batch methods for the synthesis of complex molecules like spiro[2.5]octane derivatives.
Electrosynthesis and Electroreductive Methods
Electroorganic synthesis is an increasingly important method that utilizes electric current to drive chemical reactions, replacing hazardous and toxic redox reagents. nih.govresearchgate.net This environmentally friendly approach offers high efficiency and can be applied to the construction of spirocyclic systems. nih.gov Modern electrosynthesis encompasses a variety of electrochemical and electrocatalytic methods that can forge the intricate frameworks of spiro compounds under mild conditions. nih.govresearchgate.net
The versatility of electrosynthesis allows for the generation of radical intermediates with unique reactivity profiles, which can be harnessed to develop new reaction pathways for complex molecule construction. nih.gov For example, the electrocatalytic cascade assembly of benzylidenebarbiturates and cyclohexane-1,3-diones has been shown to produce spiro[1-benzofuran-2,5'-pyrimidines] in good yields (72–85%). This process occurs in an undivided cell using a simple mediator like sodium bromide. nih.gov Such methodologies hold promise for the construction of the spiro[2.5]octane core by using appropriately substituted cyclopropane and cyclohexane precursors.
Continuous-Flow and Microreactor Synthesis
Continuous-flow chemistry and microreactor technology are revolutionizing chemical synthesis by moving processes from large batch reactors to small, continuous systems. nih.gov This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. researchgate.net
Advantages of Flow Chemistry for Spirocycle Synthesis
| Feature | Advantage | Relevance to Spiro[2.5]octane Synthesis | Ref. |
| Precise Control | Improved control over temperature, pressure, and stoichiometry. | Higher yields and selectivities in cyclization and functionalization steps. | nih.govnih.gov |
| Enhanced Safety | Small reaction volumes minimize risks of hazardous reactions. | Safe handling of potentially unstable intermediates or energetic reactions. | researchgate.net |
| Scalability | Linear and predictable scale-up from lab to production. | Efficient production of larger quantities of spiro[2.5]octane derivatives. | nih.gov |
| Automation | Allows for automated library synthesis and process optimization. | Rapid exploration of derivatives and optimization of reaction conditions. | spirochem.com |
Dearomatization Strategies
Dearomatization reactions are powerful transformations that convert flat, aromatic compounds into three-dimensional, sp³-rich polycyclic molecules. This strategy is highly effective for the rapid construction of complex scaffolds, including spirocycles. spirochem.com
An efficient, metal-free, one-pot approach for synthesizing spiro[2.5]octa-4,7-dien-6-ones has been developed using a 1,6-conjugate addition-induced dearomatization of para-quinone methides. nih.gov This reaction proceeds smoothly under mild conditions to generate products containing multiple consecutive quaternary centers, which are challenging to construct using other methods. nih.gov
Phenols are common starting materials for dearomatization. For example, Sc(OTf)₃-catalyzed dearomative [5+1] annulations between 3-aminophenols and O-alkyl ortho-oxybenzaldehydes have been developed to synthesize spiro[chromane-3,1′-cyclohexane]-2′,4′-dien-6′-ones. This process involves a cascade of condensation, youtube.com-hydride transfer, and dearomative cyclization. Such strategies, which transform readily available aromatic feedstocks into complex spirocyclic structures, are a testament to the value of dearomatization in modern organic synthesis and are conceptually applicable to the assembly of the spiro[2.5]octane framework.
Reactivity and Chemical Transformations of Spiro 2.5 Octane 1 Carboxylic Acid Derivatives
Functional Group Interconversions on the Spiro[2.5]octane Core
Functional group interconversions are fundamental transformations in organic synthesis, allowing for the strategic manipulation of a molecule's chemical properties. For derivatives of spiro[2.5]octane-1-carboxylic acid, these interconversions primarily involve reactions of the carboxylic acid group and potential modifications to the carbocyclic skeleton.
The spiro[2.5]octane core is relatively robust, but the functional groups attached to it can undergo standard oxidation and reduction reactions. The carboxylic acid group itself is at a high oxidation state but can be reduced, while the hydrocarbon scaffold can be oxidized under specific conditions.
Reduction of the Carboxylic Acid: The carboxyl group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for this transformation. imperial.ac.uk Borane is often preferred for its selectivity, as it can reduce carboxylic acids in the presence of other reducible functional groups like esters. imperial.ac.uk
Oxidation of the Spiro[2.5]octane Core: While the saturated hydrocarbon rings are generally resistant to oxidation, specific positions can be targeted. For instance, allylic or benzylic positions, if present through further derivatization, are susceptible to oxidation. fiveable.me In the absence of such activating groups, oxidation often requires harsh conditions and may lead to ring-opening of the strained cyclopropane (B1198618) moiety. Research on related spirocyclic systems has shown that oxidation can occur at positions alpha to a carbonyl group, as seen in the oxidative hydroxylation of some chiral spiro[2.5]octanones. researchgate.net
Table 1: Selected Reduction Reactions of Carboxylic Acids
| Reaction | Reagent | Product | Notes |
|---|---|---|---|
| Carboxylic Acid to Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | A strong, non-selective reducing agent. |
| Carboxylic Acid to Primary Alcohol | Borane (BH₃) | Primary Alcohol | Selective for carboxylic acids over esters. imperial.ac.uk |
The carboxylic acid group is a versatile handle for derivatization, most commonly through esterification and amidation. studymind.co.uk These reactions proceed via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by an alkoxy or amino group. ucalgary.ca
Esterification: The conversion of this compound to its corresponding esters can be readily achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄, TsOH), is a common approach. masterorganicchemistry.com This is an equilibrium-driven process, often requiring the use of excess alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com Alternatively, for milder conditions, the carboxylic acid can be converted to its methyl ester using diazomethane. sci-hub.se
Amidation: Amide formation requires activating the carboxylic acid, as amines are generally not nucleophilic enough to displace the hydroxide (B78521) directly. nih.govnih.gov This is often accomplished by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). thermofisher.com The activated acid then readily reacts with a primary or secondary amine to form the corresponding amide. Another method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), which then reacts smoothly with an amine. google.com
Table 2: Common Derivatization Reactions for Carboxylic Acids
| Derivative | Reaction Name/Type | Typical Reagents | Product |
|---|---|---|---|
| Ester | Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | R-COOR' |
| Ester | Alkylation | Diazomethane (CH₂N₂) | Methyl Ester (R-COOCH₃) |
| Amide | Amide Coupling | Amine (R'R''NH), Coupling Agent (e.g., EDAC) | R-CONR'R'' |
Ring Expansion and Rearrangement Pathways
The inherent strain in the cyclopropane ring of the spiro[2.5]octane system makes it susceptible to rearrangement and ring-expansion reactions, often triggered by the formation of a carbocation adjacent to the ring. These reactions can lead to the formation of larger, more complex cyclic systems. wikipedia.org
Tiffeneau–Demjanov Type Rearrangements: These reactions typically involve the diazotization of an aminomethyl group attached to a ring, leading to a carbocation that induces ring expansion. wikipedia.org A synthetic equivalent for this compound could involve its conversion to an aminomethyl derivative, followed by treatment with nitrous acid to initiate a one-carbon ring expansion of the cyclohexane (B81311) ring, potentially leading to a spiro[2.6]nonane system.
Pinacol-Type Rearrangements: Lewis acid-mediated ring expansion of spirocyclic systems containing epoxides or diols is a known pathway. nih.gov For example, the rearrangement of oxaspiro[2.2]pentanes to cyclobutanones is driven by the release of ring strain. nih.gov While not a direct reaction of the title compound, derivatives of this compound could be engineered to undergo similar transformations. A photochemically initiated semipinacol rearrangement has also been explored as a method to generate spirocyclic ring systems, though with limited success in some cases. ubc.ca
Palladium-Mediated Rearrangements: Research on related spirocycles, such as spiro[4.4]nonatrienes, has demonstrated that palladium catalysts can facilitate complex skeletal rearrangements, converting the spiro system into fused bicyclic structures. nih.gov These transformations often proceed through mechanisms like a 1,5-vinyl shift. nih.gov
Nucleophilic and Electrophilic Modulations of the Spiro[2.5]octane System
The reactivity of the spiro[2.5]octane system can be modulated by both nucleophilic and electrophilic species.
Nucleophilic Attack: The primary site for nucleophilic attack in this compound and its derivatives (like esters or amides) is the electrophilic carbonyl carbon. ucalgary.calibretexts.org This is the basis for the derivatization reactions discussed previously. In more complex derivatives, such as spiro[2.5]octa-4,7-dien-6-ones, nucleophiles can participate in conjugate additions (e.g., 1,6-addition) to the extended π-system, leading to dearomatization and the formation of new quaternary centers. rsc.org
Electrophilic Attack: The cyclopropane ring, due to the increased p-character of its C-C bonds, can exhibit alkene-like behavior and react with electrophiles. This can lead to the ring-opening of the three-membered ring. For instance, treatment with strong acids or electrophilic halogens could result in the formation of a 1,3-disubstituted cyclohexane derivative. The specific outcome would be influenced by the stability of the resulting carbocation intermediate.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lithium aluminum hydride |
| Borane |
| Diisobutylaluminium hydride |
| Thionyl chloride |
| Dicyclohexylcarbodiimide |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |
| Diazomethane |
| Nitrous acid |
| Spiro[2.6]nonane |
| Oxaspiro[2.2]pentane |
| Cyclobutanone |
| Spiro[4.4]nonatriene |
Advanced Characterization and Spectroscopic Analysis of Spiro 2.5 Octane 1 Carboxylic Acid Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Spiro[2.5]octane-1-carboxylic acid. Both ¹H and ¹³C NMR provide critical information regarding the connectivity, chemical environment, and stereochemistry of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclopropane (B1198618) and cyclohexane (B81311) rings, as well as the carboxylic acid proton. The acidic proton of the carboxyl group is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10 and 12 ppm, although its chemical shift can be influenced by solvent and concentration. libretexts.org The protons on the carbon adjacent to the carboxylic acid (α-protons) are expected to resonate in the range of 2-3 ppm. libretexts.org The cyclopropyl (B3062369) protons and the methylene (B1212753) protons of the cyclohexane ring would appear as complex multiplets in the upfield region, typically between 0.5 and 2.5 ppm. The exact chemical shifts and coupling constants are highly dependent on the stereochemistry of the molecule, particularly the relative orientation of the carboxylic acid group with respect to the spirocyclic system.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically appearing in the deshielded region of 160-180 ppm. libretexts.org The spiro-carbon, being a quaternary carbon, would exhibit a characteristic chemical shift. The carbons of the cyclohexane and cyclopropane rings would resonate at higher field strengths. The specific chemical shifts of the carbons in the cyclohexane ring can also provide insights into the conformational preferences of the ring.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the spirocyclic system.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad singlet) | 160 - 180 |
| α-Proton (-CH-COOH) | 2.0 - 3.0 | Not Applicable |
| Cyclohexane Protons (-CH₂-) | 1.0 - 2.5 (multiplets) | 20 - 40 |
| Cyclopropane Protons (-CH₂-) | 0.5 - 1.5 (multiplets) | 10 - 25 |
| Spiro-Carbon | Not Applicable | Quaternary region |
Note: These are general predicted ranges and actual values may vary based on solvent, concentration, and specific stereoisomer.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol , mass spectrometry can confirm its identity and provide insights into its structural features.
In a typical electron ionization (EI) mass spectrum of a related compound, spiro[2.5]octane, the molecular ion peak (M⁺) would be observed, and the fragmentation pattern would be characterized by the loss of small neutral molecules and radicals. For this compound, common fragmentation pathways would likely involve the loss of the carboxylic acid group (a loss of 45 amu for -COOH) or a loss of water (18 amu) from the molecular ion. Fragmentation at the spiro junction is also a characteristic feature of spirocyclic compounds.
Electrospray ionization (ESI) mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), can provide more detailed structural information. For instance, the ESI-MS/MS fragmentation of a protonated molecule of a spiro compound has been shown to yield specific fragment ions that help in elucidating the structure. rsc.org Predicted collision cross section (CCS) values, which are related to the shape and size of an ion, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, providing another layer of structural characterization.
Vibrational Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group.
A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carbonyl group in the carboxylic acid typically gives rise to a strong, sharp absorption band between 1700 and 1730 cm⁻¹ for saturated acids. spectroscopyonline.com The presence of the spirocyclic system may slightly influence the position of this band.
Other significant absorptions include the C-O stretching vibration, which is expected to appear in the 1210-1320 cm⁻¹ region, and the O-H bending vibration (wag), which can be observed as a broad peak around 900-960 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the cyclohexane and cyclopropane rings will be observed around 2850-3000 cm⁻¹.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Carbonyl) | 1700 - 1730 | Strong |
| C-O Stretch | 1210 - 1320 | Medium |
| O-H Bend (Wag) | 900 - 960 | Broad, Medium |
X-ray Crystallography for Solid-State Structure Determination
Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often leads to the formation of dimeric structures in the solid state. These interactions play a crucial role in the packing of the molecules in the crystal lattice.
Chiroptical Spectroscopy for Absolute Configuration Assignment
This compound is a chiral molecule, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral center.
The differential absorption of left and right circularly polarized light by the enantiomers gives rise to a CD spectrum, which is highly sensitive to the stereochemical arrangement of the atoms. The sign and magnitude of the Cotton effects in the CD spectrum, particularly those associated with the electronic transitions of the carbonyl chromophore in the carboxylic acid group, can be correlated with the absolute configuration of the molecule.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental chiroptical data to predict the CD spectra for each enantiomer and thus assign the absolute configuration of the experimentally obtained sample. While specific chiroptical data for this compound is not widely reported, this technique remains a powerful tool for the stereochemical analysis of this and related chiral spirocyclic compounds.
Computational Chemistry and Theoretical Investigations of Spiro 2.5 Octane 1 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Stability
Research on related spirocyclic systems, like spirooxazines and spiro-oxiranes, demonstrates that the spiro-fusion introduces significant ring strain, comparable to that in cyclopropane (B1198618). researchgate.net This inherent strain influences the molecule's geometry and electronic properties. Theoretical calculations, often employing Density Functional Theory (DFT) methods, can precisely quantify this strain energy.
Key parameters derived from quantum chemical calculations include:
Molecular Geometry: Calculations can predict bond lengths, bond angles, and dihedral angles, offering a detailed 3D structure. For spiro[2.5]octane-1-carboxylic acid, a key feature is the perpendicular orientation of the two rings.
Electronic Properties: The calculated electrostatic potential map reveals the electron-rich and electron-deficient regions of the molecule. The carboxylic acid group is expected to be the primary site of negative electrostatic potential, making it a key center for hydrogen bonding and other intermolecular interactions.
Orbital Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity.
Table 1: Representative Theoretical Data for Spiro[2.5]octane Derivatives (Note: This table is illustrative, based on typical computational outputs for similar molecules.)
| Computational Method | Parameter | Calculated Value | Significance |
| DFT (B3LYP/6-31G) | Total Energy | Varies (e.g., in Hartrees) | Indicator of relative stability among isomers. |
| DFT (B3LYP/6-31G) | HOMO Energy | ~ -7.0 eV | Region of the molecule likely to donate electrons. |
| DFT (B3LYP/6-31G) | LUMO Energy | ~ +1.5 eV | Region of the molecule likely to accept electrons. |
| DFT (B3-LYP/6-31G) | Dipole Moment | ~ 2.0 - 3.0 Debye | Indicates overall molecular polarity. |
These theoretical calculations are essential for rationalizing experimental observations and for guiding the design of new derivatives with tailored electronic properties.
Conformational Landscape Analysis
Studies on derivatives of 1-oxaspiro[2.5]octane have utilized Nuclear Magnetic Resonance (NMR) spectroscopy in conjunction with molecular mechanics calculations to analyze their conformational preferences. researchgate.netnih.gov These studies revealed that the cyclohexane (B81311) ring predominantly adopts a chair conformation. The substituents on the ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable to minimize steric hindrance.
For this compound, the key conformational questions revolve around:
The chair conformation of the cyclohexane ring.
The orientation of the carboxylic acid group (axial vs. equatorial).
The equatorial conformer is generally predicted to be more stable than the axial conformer due to reduced 1,3-diaxial interactions. The energy difference between these conformers can be quantified using computational methods. pharmacy180.com The presence of the rigid cyclopropane ring influences the conformational dynamics of the cyclohexane ring, and theoretical models are critical for capturing these subtle effects. nih.gov
Table 2: Calculated Relative Energies of this compound Conformers (Note: This table presents hypothetical, yet realistic, energy differences based on conformational analysis principles.)
| Conformer | Carboxylic Acid Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |
| Chair | Equatorial | 0.00 | >95% |
| Chair | Axial | ~1.5 - 2.5 | <5% |
| Twist-Boat | - | >5.0 | <0.1% |
Understanding the preferred conformation is a prerequisite for meaningful molecular docking and QSAR studies, as the biologically active conformation is often the one with the lowest energy.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking are powerful computational techniques used to predict how a ligand, such as this compound, might bind to the active site of a biological target, typically a protein or enzyme. biointerfaceresearch.com This approach is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govchemmethod.com
Research on spiro-derivatives has demonstrated their potential as inhibitors of enzymes like acetyl-CoA carboxylase (ACC), which is a target in metabolic syndrome research. researchgate.net Docking studies on these spiro-compounds have helped to elucidate the key interactions within the enzyme's binding pocket. researchgate.net
For this compound, a typical docking study would involve:
Obtaining the 3D structure of the target protein, often from a database like the Protein Data Bank.
Generating the low-energy 3D conformation of the spiro-compound.
Using a docking algorithm to place the ligand into the protein's active site in various orientations and conformations.
Scoring the resulting poses based on binding affinity (e.g., in kcal/mol) to identify the most likely binding mode.
The results of such studies can reveal crucial interactions, such as hydrogen bonds formed by the carboxylic acid group with amino acid residues (e.g., Arginine, Lysine) and hydrophobic interactions involving the spiro-hydrocarbon scaffold. researchgate.net These insights are invaluable for optimizing the ligand's structure to improve its binding affinity and selectivity.
Table 3: Illustrative Molecular Docking Results for a Spiro-Compound Against a Kinase Target (Note: This is a representative table of typical docking output.)
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| This compound | Example Kinase | -8.5 | LYS 72, ASP 184 | Hydrogen Bond |
| This compound | Example Kinase | -8.5 | LEU 132, VAL 80 | Hydrophobic Interaction |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models allow for the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.
A 3D-QSAR study performed on a series of spiro-compounds acting as ACC inhibitors utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These analyses generate contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, or hydrophobic properties would likely increase or decrease biological activity.
Key findings from such a study on spiro-derivatives indicated that: researchgate.net
Steric Effects: Bulky, sterically favorable groups at certain positions can enhance inhibitory activity.
Electrostatic Effects: The presence of electropositive groups in specific regions is beneficial for activity.
Hydrophilic Effects: Introducing hydrophilic groups at other positions can also improve the compound's potency.
For a series of this compound derivatives, a QSAR model would be developed by calculating a range of molecular descriptors (e.g., LogP, molecular weight, topological indices, electronic parameters) and correlating them with experimentally measured biological activity. The predictive power of the resulting model is assessed using statistical metrics.
Table 4: Statistical Validation of a Hypothetical QSAR Model for Spiro-Derivatives (Based on data for ACC inhibitors researchgate.net)
| Parameter | Description | Value | Indication |
| q² | Cross-validated correlation coefficient | 0.625 - 0.779 | Good internal model predictivity. |
| r² | Non-cross-validated correlation coefficient | 0.927 - 0.937 | Strong correlation between descriptors and activity. |
| r²_pred | Predictive r² for external test set | (Not specified) | Measures predictive power on an external set of compounds. |
These QSAR models provide a robust framework for the rational design of novel this compound derivatives with potentially enhanced biological profiles. researchgate.net
Applications and Research Utility of Spiro 2.5 Octane 1 Carboxylic Acid in Advanced Fields
Medicinal Chemistry and Drug Discovery
The spiro[2.5]octane framework, a bicyclic system featuring a cyclopropane (B1198618) ring fused to a cyclohexane (B81311) ring, is a key building block in the synthesis of complex molecules with potential therapeutic applications. innospk.com
Spiro[2.5]octane Scaffolds as Key Pharmacophores
Spiro[2.5]octane scaffolds are considered important pharmacophores in drug discovery due to their unique three-dimensional structure. This rigid framework allows for precise spatial arrangement of functional groups, which can lead to specific and high-affinity interactions with biological targets. The incorporation of the spiro[2.5]octane moiety into a molecule can introduce desirable physicochemical properties, making it a valuable component in the design of new drugs. innospk.comresearchgate.net
Impact on Molecular Three-Dimensionality and Drug Properties
The spirocyclic nature of the spiro[2.5]octane system imparts a high degree of rigidity and a well-defined three-dimensional geometry to molecules. innospk.com This conformational constraint is a significant advantage in drug design as it can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity and selectivity. innospk.com The introduction of this scaffold can influence key drug properties such as solubility, bioavailability, and metabolic stability. innospk.com
Design of Conformationally Constrained Amino Acid Analogs and Peptidomimetics
Spiro[2.5]octane-1-carboxylic acid and its derivatives are utilized in the design of conformationally constrained amino acid analogs and peptidomimetics. Peptides often suffer from poor metabolic stability and low oral bioavailability, limiting their therapeutic potential. researchgate.net By incorporating the rigid spiro[2.5]octane framework, it is possible to create non-natural peptide mimics with improved pharmacokinetic properties. researchgate.netgoogle.com These constrained analogs can mimic the bioactive conformations of peptides, leading to enhanced target binding and biological activity. researchgate.net
Role in Enzyme Inhibition and Receptor Affinity Modulation
The unique three-dimensional arrangement of the spiro[2.5]octane structure allows for specific binding to the active sites of enzymes and the binding pockets of receptors. This can lead to the modulation of their activity, including enzyme inhibition. nih.govlookchem.com For instance, derivatives of spiro[2.5]octane have been investigated as inhibitors of metalloproteases, which are implicated in various pathological conditions. google.com Furthermore, these compounds can modulate receptor affinity, making them valuable tools for studying receptor function and for the development of receptor-targeted therapies. google.com
Spiro[2.5]octane Derivatives in Anticancer Research
Spirocyclic compounds, including derivatives of spiro[2.5]octane, have shown promise as anticancer agents. nih.govnih.gov Their cytotoxic activity against various cancer cell lines is an area of active investigation. nih.govmdpi.com Research has explored the synthesis of novel spiro compounds and evaluated their in vitro antiproliferative activities against human cancer cell lines such as colon carcinoma, prostate carcinoma, and leukemia. nih.govmdpi.com The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell proliferation. nih.gov
| Cancer Cell Line | Cell Line Type | IC50 (µM) |
|---|---|---|
| HCT116 | Human Colon Carcinoma | 52.81 |
| PC3 | Prostate Carcinoma | 74.40 |
| HL60 | Promyelocytic Leukemia | 49.72 |
| SNB19 | Astrocytoma | 101 |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from a study on the green synthesis of spiro compounds with potential anticancer activity. nih.govmdpi.com
Utility in Anti-infective and Immunomodulatory Agents
Derivatives of spiro[2.5]octane are being explored for their potential as anti-infective and immunomodulatory agents. nih.govbeilstein-journals.org Some spiro compounds have demonstrated antibacterial and antiviral properties. google.com Additionally, the immunomodulatory effects of certain spiro[2.5]octane derivatives are of interest for the treatment of diseases involving the immune system. google.com Research in this area includes the synthesis and evaluation of these compounds for their ability to modulate immune responses. google.com
Catalysis and Materials Science Research
In the fields of catalysis and materials science, the rigid framework of spiro compounds can be advantageous. In catalysis, they can serve as chiral ligands or scaffolds for the development of new catalysts. The defined spatial arrangement of functional groups on a spirocyclic core can influence the stereochemical outcome of chemical reactions. In materials science, the incorporation of such rigid structures into polymers or other materials can impact their physical properties, such as thermal stability and morphology.
The research community has explored the synthesis of various spirocyclic compounds and their potential as building blocks. However, the specific investigation into this compound for creating novel catalysts or advanced materials is not apparent in the current body of scientific literature.
Biological Activity and Mechanistic Studies of Spiro 2.5 Octane 1 Carboxylic Acid Analogs
In Vitro and In Vivo Pharmacological Characterization.benchchem.com
The pharmacological effects of spiro[2.5]octane carboxylic acid derivatives have been explored in various preclinical studies, revealing potential anti-inflammatory and anticancer activities. While specific data for the 1-carboxylic acid isomer is not extensively documented, research on related isomers provides valuable insights into the potential therapeutic applications of this class of compounds.
In vitro studies have demonstrated that certain derivatives of spiro[2.5]octane carboxylic acid can elicit significant cytotoxic effects against cancer cell lines. For instance, cytotoxicity assays have shown that these compounds can inhibit the proliferation of breast adenocarcinoma (MCF-7) and lung cancer (A549) cells. This suggests a potential role for these analogs as anticancer agents.
Furthermore, analogs of spiro[2.5]octane carboxylic acid have exhibited anti-inflammatory properties in in vitro models. Research has indicated that these compounds can significantly inhibit the production of pro-inflammatory cytokines, which are key mediators in the inflammatory response.
Elucidation of Molecular Mechanisms of Action.benchchem.com
The therapeutic effects of spiro[2.5]octane carboxylic acid analogs are believed to stem from their interaction with specific molecular targets, leading to the modulation of various cellular signaling pathways. The rigid and defined three-dimensional structure conferred by the spirocyclic core is thought to be crucial for their specific binding to biological macromolecules.
The mechanism of action for the observed anticancer effects may involve the induction of apoptosis, or programmed cell death, in cancer cells. This is a critical pathway that is often dysregulated in cancer, and compounds that can restore this process are of significant therapeutic interest. The interaction of these analogs with specific receptors is thought to trigger the apoptotic cascade.
In the context of their anti-inflammatory activity, the mechanism likely involves the modulation of enzyme activity. By interacting with key enzymes in inflammatory pathways, these compounds can disrupt the signaling cascade that leads to the production of inflammatory mediators. The spirocyclic scaffold can provide a unique spatial arrangement of functional groups that allows for precise and effective binding to the active sites of these enzymes.
Structure-Activity Relationship (SAR) Investigations.
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For spiro[2.5]octane carboxylic acid analogs, SAR investigations have highlighted the importance of the substitution pattern on the spirocyclic scaffold and the nature of the functional groups.
The position of the carboxylic acid group on the cyclohexane (B81311) ring has been shown to be a key determinant of biological activity. Differences in the steric and electronic environment of positional isomers, such as the 1-, 5-, and 6-carboxylic acids, can lead to variations in their solubility, reactivity, and ultimately, their pharmacological effects. The carboxylic acid moiety itself is a critical functional group, likely involved in hydrogen bonding or salt bridge interactions with the biological target.
Modifications to the spiro[2.5]octane core, such as the introduction of additional functional groups, can also significantly impact activity. For instance, the incorporation of fluorinated groups has been explored as a strategy to enhance metabolic stability and target selectivity.
| Compound | Modification | Observed Activity |
| Spiro[2.5]octane-1-carboxylic acid | Carboxylic acid at position 1 | Potential for anti-inflammatory and anticancer activity (extrapolated) |
| Spiro[2.5]octane-5-carboxylic acid | Carboxylic acid at position 5 | Demonstrated anti-inflammatory and anticancer properties |
| Spiro[2.5]octane-6-carboxylic acid | Carboxylic acid at position 6 | Investigated for biological activity |
Biological Target Identification and Validation.benchchem.com
A critical aspect of drug discovery is the identification and validation of the specific biological targets through which a compound exerts its therapeutic effects. For spiro[2.5]octane carboxylic acid analogs, the primary mechanism is believed to involve direct interaction with proteins, leading to the modulation of their function.
The ability of these compounds to inhibit protein-protein interactions is a key area of investigation. The unique three-dimensional shape of the spirocyclic scaffold may allow it to fit into the interface between two interacting proteins, thereby disrupting their association and the downstream signaling pathways they control.
Enzymes are another important class of biological targets for these analogs. The carboxylic acid group can act as a key anchoring point within the active site of an enzyme, while the spirocyclic core provides a rigid framework for optimal orientation and interaction with surrounding amino acid residues. Research has pointed to cytochrome P450 enzymes, which are involved in drug metabolism, as potential targets for spiro[2.5]octane derivatives.
Further research, including techniques such as affinity chromatography, proteomics, and genetic approaches, is necessary to definitively identify and validate the specific protein targets of this compound and its analogs. This will be instrumental in fully understanding their mechanism of action and advancing their development as potential therapeutic agents.
Q & A
Q. What computational methods predict the compound’s conformational flexibility?
- Answer : Use density functional theory (DFT) to model the spirocyclic structure’s energy minima. Molecular dynamics (MD) simulations (e.g., in explicit solvent) can assess flexibility over time. Compare with experimental NMR data for validation .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
